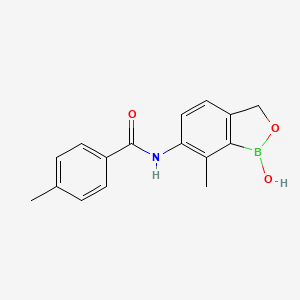
N-(1-hydroxy-7-methyl-3H-2,1-benzoxaborol-6-yl)-4-methylbenzamide
描述
N-(1-hydroxy-7-methyl-3H-2,1-benzoxaborol-6-yl)-4-methylbenzamide is a compound with a unique structure that includes a benzoxaborole moiety
属性
分子式 |
C16H16BNO3 |
|---|---|
分子量 |
281.1 g/mol |
IUPAC 名称 |
N-(1-hydroxy-7-methyl-3H-2,1-benzoxaborol-6-yl)-4-methylbenzamide |
InChI |
InChI=1S/C16H16BNO3/c1-10-3-5-12(6-4-10)16(19)18-14-8-7-13-9-21-17(20)15(13)11(14)2/h3-8,20H,9H2,1-2H3,(H,18,19) |
InChI 键 |
KKINOSUXQSTPDY-UHFFFAOYSA-N |
规范 SMILES |
B1(C2=C(CO1)C=CC(=C2C)NC(=O)C3=CC=C(C=C3)C)O |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxy-7-methyl-3H-2,1-benzoxaborol-6-yl)-4-methylbenzamide typically involves the reaction of 1-hydroxy-7-methyl-3H-2,1-benzoxaborole with 4-methylbenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-(1-hydroxy-7-methyl-3H-2,1-benzoxaborol-6-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the benzoxaborole moiety can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The benzoxaborole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted benzoxaborole derivatives.
科学研究应用
N-(1-hydroxy-7-methyl-3H-2,1-benzoxaborol-6-yl)-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of N-(1-hydroxy-7-methyl-3H-2,1-benzoxaborol-6-yl)-4-methylbenzamide involves its interaction with specific molecular targets. The benzoxaborole moiety can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial or antifungal effects.
相似化合物的比较
Similar Compounds
- 5-[(1-Hydroxy-7-methyl-3H-2,1-benzoxaborol-6-yl)oxy]pyrazine-2-carboxylic acid
- N-(1-hydroxy-7-methyl-3H-2,1-benzoxaborol-6-yl)benzamide
Uniqueness
N-(1-hydroxy-7-methyl-3H-2,1-benzoxaborol-6-yl)-4-methylbenzamide stands out due to its specific structural features and the presence of both benzoxaborole and benzamide moieties. This unique combination enhances its potential for diverse applications in various fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


